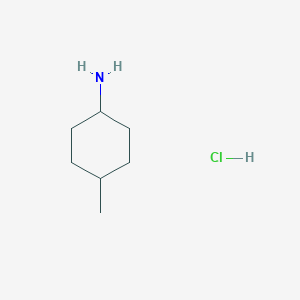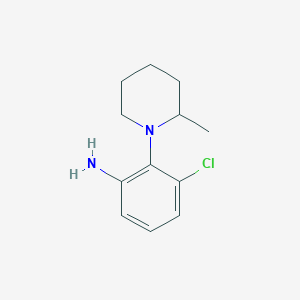
3-Chloro-2-(2-methyl-1-piperidinyl)aniline
Descripción general
Descripción
The compound of interest, 3-Chloro-2-(2-methyl-1-piperidinyl)aniline, is a chlorinated aromatic amine with a piperidine substituent. This structure suggests potential for a variety of chemical reactions and interactions due to the presence of both an amine group and a chloro substituent on the aromatic ring. The piperidine ring, a common feature in many pharmaceuticals, could impart significant biological activity to the molecule.
Synthesis Analysis
The synthesis of related chloro-aniline compounds typically involves multi-step reactions including substitution, addition, or cyclization processes. For instance, a novel compound with a piperidine moiety was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another related compound was synthesized through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine . These methods highlight the versatility in synthesizing chloro-aniline derivatives with piperidine substituents.
Molecular Structure Analysis
The molecular structure of chloro-aniline derivatives is often elucidated using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, a related compound was found to form H-bonded dimers stabilized by C-H...π and C-H...O interactions . The piperidine ring in these compounds typically adopts a chair conformation, which is a stable configuration for six-membered nitrogen-containing heterocycles .
Chemical Reactions Analysis
Chloro-aniline derivatives can undergo various chemical reactions, including interactions with other amines. For instance, 2-chloro-6-thio-7-methylpurine reacted with aniline and piperidine to yield corresponding substituted purines . These reactions often occur under heating and can lead to a range of side products, demonstrating the reactivity of the chloro-aniline moiety towards nucleophilic substitution.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-aniline derivatives can be predicted using computational methods such as density functional theory (DFT). These studies can provide insights into the electronic structure, vibrational frequencies, and molecular electrostatic potential of the molecules. For example, DFT calculations were used to study the conformational analysis, hyperpolarizability, and stability of a related chloro-aniline compound . Additionally, natural bond orbital analysis can reveal information about hyperconjugative interactions and charge delocalization within the molecule .
Direcciones Futuras
Given the importance of piperidine derivatives in drug design , future research could focus on developing efficient synthesis methods for “3-Chloro-2-(2-methyl-1-piperidinyl)aniline” and similar compounds. Additionally, studies could investigate the compound’s potential pharmacological applications.
Propiedades
IUPAC Name |
3-chloro-2-(2-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-5-2-3-8-15(9)12-10(13)6-4-7-11(12)14/h4,6-7,9H,2-3,5,8,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWXBMHJRMGQIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C(C=CC=C2Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2-methylpiperidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![((1S,3S,4S)-3-bromo-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid hydrate](/img/structure/B3022041.png)
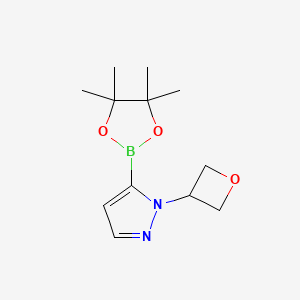


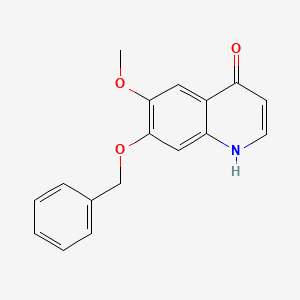
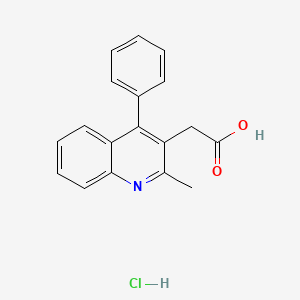
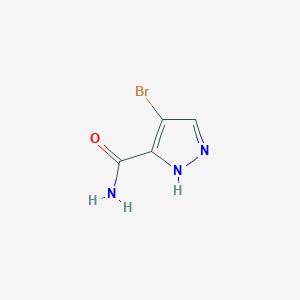
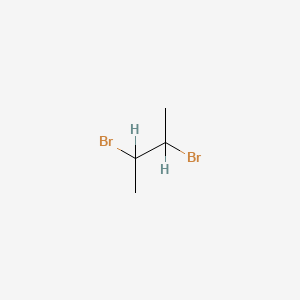

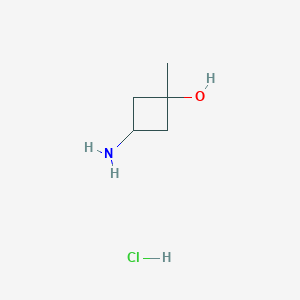
![5H-Pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B3022059.png)
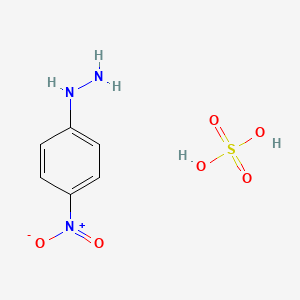
![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3022062.png)
